

Introduction: The Significance of the 2-Phenylthiazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

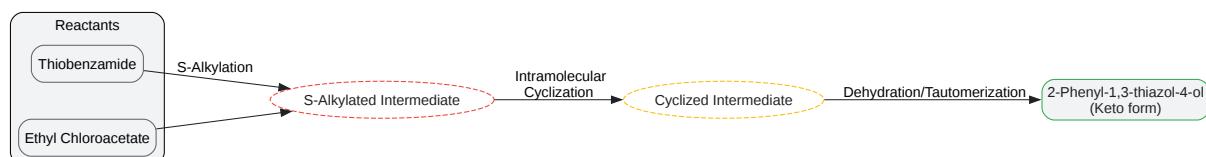
Compound of Interest

Compound Name: **2-Phenyl-1,3-thiazol-4-ol**

Cat. No.: **B1362879**

[Get Quote](#)

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^{[1][2]} Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in designing molecules that can effectively interact with biological targets. When substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position, the resulting compound, **2-Phenyl-1,3-thiazol-4-ol**, presents a fascinating subject for chemical and pharmacological investigation.


This molecule is also known by its tautomeric name, 2-phenyl-thiazolidin-4-one, a nomenclature that hints at one of its most important chemical features. The thiazole core is found in a variety of approved drugs, highlighting its therapeutic relevance.^{[3][4]} This guide aims to provide a detailed exploration of the fundamental properties of **2-Phenyl-1,3-thiazol-4-ol**, offering insights into its synthesis, characterization, and chemical behavior, thereby serving as a foundational resource for its application in research and development.

Synthesis and Elucidation

The synthesis of the 2-phenyl-4-hydroxythiazole core is most classically achieved through the Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of a thioamide with an α -haloketone or, in this specific case, an α -haloester followed by cyclization.

General Synthetic Pathway: Hantzsch Thiazole Synthesis

The primary route involves the reaction of thiobenzamide with an ethyl chloroacetate. The initial step is an S-alkylation of the thioamide sulfur onto the α -carbon of the chloroacetate, followed by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl. Subsequent dehydration leads to the formation of the thiazole ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the Hantzsch synthesis of **2-Phenyl-1,3-thiazol-4-ol**.

Experimental Protocol: Synthesis of 2-Imino-4-thiazolidinone Derivatives

While the direct synthesis of **2-Phenyl-1,3-thiazol-4-ol** is a variation of the Hantzsch synthesis, many related and biologically active derivatives, such as 2-imino-thiazolidin-4-ones, are synthesized from similar principles. The following protocol describes a common method for creating the core thiazolidinone ring structure.[\[5\]](#)[\[6\]](#)

Objective: To synthesize a 2-imino-4-thiazolidinone derivative.

Materials:

- α -chloroacetic acid
- Thiourea
- Anhydrous Sodium Acetate

- Ethanol

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of α -chloroacetic acid and thiourea in absolute ethanol.
- Base Addition: Add anhydrous sodium acetate to the mixture. The acetate acts as a base to facilitate the reaction.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[7].
- Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.
- Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-imino-4-thiazolidinone.[7]

Rationale: This protocol is a robust method for forming the thiazolidinone ring. The use of sodium acetate provides the necessary basic conditions for the condensation reaction to proceed efficiently. Monitoring by TLC is crucial to determine the reaction endpoint and avoid the formation of byproducts.

Physical and Spectroscopic Properties

The physical and spectral properties of 2-phenylthiazole derivatives are fundamental for their identification and characterization.

Physical Properties

The following table summarizes the key physical properties of a closely related and well-characterized derivative, 2-Phenyl-1,3-thiazole-4-carboxylic acid, which provides a reference for the core structure.

Property	Value	Source
Molecular Formula	$C_{10}H_7NO_2S$	[8]
Molecular Weight	205.23 g/mol	[8]
Appearance	White or off-white crystalline powder	[8]
Melting Point	175-177 °C	[8]
Boiling Point	420.5 ± 37.0 °C at 760 mmHg	[8]
Density	1.4 ± 0.1 g/cm³	[8]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, chloroform	[8]

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the structure of the synthesized compound. The key features for the 2-phenylthiazole scaffold are outlined below.

Spectroscopy	Characteristic Signals and Interpretation
¹ H NMR	Aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.3-8.0 ppm. The proton on the thiazole ring (at C5) appears as a singlet, with its chemical shift influenced by the tautomeric form. For example, in 2-bromo-4-phenyl-1,3-thiazole, the thiazole proton is observed at δ 8.16 ppm.[9][10][11]
¹³ C NMR	The carbon atoms of the phenyl ring resonate in the aromatic region (δ 125-140 ppm). The thiazole ring carbons have characteristic shifts, with the C=N carbon appearing further downfield (e.g., ~171 ppm). The carbonyl carbon in the keto tautomer (C4) would be expected in the range of δ 160-170 ppm.[11][12][13]
IR (KBr)	Key vibrational bands include C-H stretching for the aromatic ring (~3100-3000 cm^{-1}), C=C stretching vibrations (~1650-1430 cm^{-1}), and a strong C=O stretching band (~1700 cm^{-1}) if the keto tautomer is predominant.[7][12] The C=N stretching of the thiazole ring is also a characteristic feature.
Mass Spec.	The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The chemical behavior of **2-Phenyl-1,3-thiazol-4-ol** is largely dictated by its unique structural feature: keto-enol tautomerism.

Keto-Enol Tautomerism

2-Phenyl-1,3-thiazol-4-ol exists in a dynamic equilibrium between two tautomeric forms: the enol form (4-hydroxy) and the keto form (4-oxo).[\[14\]](#)[\[15\]](#) This equilibrium is a fundamental concept in organic chemistry and significantly influences the molecule's reactivity.[\[16\]](#)

Caption: Keto-enol tautomerism of **2-Phenyl-1,3-thiazol-4-ol**.

The position of this equilibrium is highly dependent on several factors:

- Solvent Polarity: The keto-enol equilibrium is strongly solvent-dependent. Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, while polar aprotic solvents may favor the keto form.[\[15\]](#)[\[17\]](#)[\[18\]](#)
- Substitution: Substituents on the phenyl or thiazole ring can influence the electronic properties and steric environment, thereby shifting the equilibrium.
- Aromaticity: In some systems, tautomerization can be driven by the gain or loss of aromaticity in an adjacent ring system.[\[14\]](#)[\[16\]](#)

The existence of both forms means the molecule can react as a nucleophile (via the enol or enolate) or as an electrophile (at the carbonyl carbon of the keto form).

Reactivity

- Reactions at the 4-Position: The hydroxyl group of the enol form can undergo typical alcohol reactions, such as O-alkylation and acylation. The keto form allows for reactions at the adjacent C5 position, which is α to the carbonyl, making it susceptible to reactions like aldol condensation or alkylation after deprotonation.
- Derivatization: The aldehyde functional group is a versatile handle for a wide array of chemical transformations. For instance, oxidation of a related 4-carbaldehyde derivative yields the corresponding carboxylic acid, 2-Phenyl-1,3-thiazole-4-carboxylic acid.[\[19\]](#)
- Electrophilic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the thiazole ring.

Applications in Drug Discovery and Materials Science

The 2-phenylthiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities.

- **Antifungal Agents:** Derivatives of 2-phenylthiazole have shown potent inhibitory activity against various fungal strains, including fluconazole-resistant fungi.^[3] They often target the enzyme lanosterol 14 α -demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis.^[3]
- **Anticancer Agents:** Numerous 2-phenylthiazole derivatives have been synthesized and evaluated as potential cytotoxic agents against human cancer cell lines.^{[20][21][22]} Their mechanism of action can vary, with some derivatives showing inhibitory effects on protein kinases like CDK1.^[22]
- **Anti-inflammatory and Other Activities:** Thiazole derivatives have been reported to possess anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.^{[23][24]}
- **Materials Science:** The unique structure of these compounds also lends them to applications in material science, such as in the synthesis of novel polymers and materials with improved thermal and mechanical properties.^[25]

Safety and Handling

While specific toxicity data for **2-Phenyl-1,3-thiazol-4-ol** is not extensively documented, related compounds like 2-Phenyl-4-(4-hydroxyphenyl)thiazole are classified with signal words such as "Danger" and hazard statements indicating acute oral toxicity.^[26] Standard laboratory safety precautions should be followed when handling this and related compounds. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.

Conclusion

2-Phenyl-1,3-thiazol-4-ol is a heterocyclic compound of significant interest due to its versatile chemistry and pharmacological potential. Its synthesis is well-established, and its properties

are defined by a crucial keto-enol tautomeric equilibrium. This dual reactivity makes it a valuable building block for creating diverse libraries of compounds. The demonstrated efficacy of 2-phenylthiazole derivatives in antifungal and anticancer research underscores the importance of this scaffold for future drug discovery efforts. This guide has provided a foundational understanding of its core properties, intended to facilitate further research and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2008062376A2 - New process for the preparation of 2-imino-thiazolidin-4-one derivatives - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. China 2-Phenyl-1,3-thiazole-4-carboxylic Acid Manufacturers Suppliers Factory - WANHONGRUN [zbwhr.com]
- 9. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 13. researchgate.net [researchgate.net]

- 14. comporgchem.com [comporgchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Phenyl-1,3-thiazole-4-carbaldehyde | 20949-81-9 | Benchchem [benchchem.com]
- 20. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.ut.ac.ir [journals.ut.ac.ir]
- 22. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. asianpubs.org [asianpubs.org]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. hurawalhi.com [hurawalhi.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: The Significance of the 2-Phenylthiazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362879#physical-and-chemical-properties-of-2-phenyl-1-3-thiazol-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com